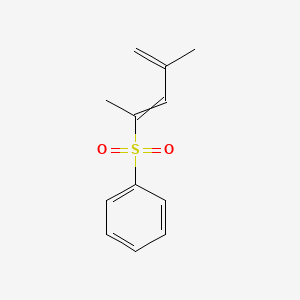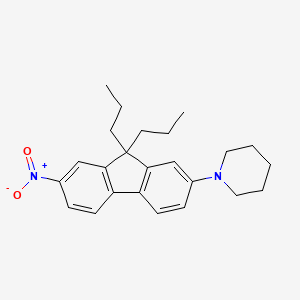![molecular formula C21H28O2S2 B12607067 1,1'-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene) CAS No. 647835-10-7](/img/structure/B12607067.png)
1,1'-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene) is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a disulfinyl linkage between two 4-methylbenzene groups, connected through a 2-methylhexane backbone. Its distinct structure makes it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene) typically involves the reaction of 4-methylbenzenesulfinyl chloride with a 2-methylhexane derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the disulfinyl linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The disulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the disulfinyl group to thiol or sulfide groups.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Applications De Recherche Scientifique
1,1’-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1’-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene) involves its interaction with specific molecular targets and pathways. The disulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the aromatic rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene): Similar structure but with a phenylpropane backbone instead of a methylhexane backbone.
1,1’-{[(2R)-2-Methylbutane-1,1-diyl]disulfinyl}bis(4-methylbenzene): Similar structure but with a methylbutane backbone.
Uniqueness
1,1’-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene) is unique due to its specific 2-methylhexane backbone, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
647835-10-7 |
|---|---|
Formule moléculaire |
C21H28O2S2 |
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
1-methyl-4-[(S)-[(2R)-2-methyl-1-[(S)-(4-methylphenyl)sulfinyl]hexyl]sulfinyl]benzene |
InChI |
InChI=1S/C21H28O2S2/c1-5-6-7-18(4)21(24(22)19-12-8-16(2)9-13-19)25(23)20-14-10-17(3)11-15-20/h8-15,18,21H,5-7H2,1-4H3/t18-,24+,25+/m1/s1 |
Clé InChI |
GCXBSXZHRPZJOG-YWWLGCSWSA-N |
SMILES isomérique |
CCCC[C@@H](C)C([S@@](=O)C1=CC=C(C=C1)C)[S@@](=O)C2=CC=C(C=C2)C |
SMILES canonique |
CCCCC(C)C(S(=O)C1=CC=C(C=C1)C)S(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


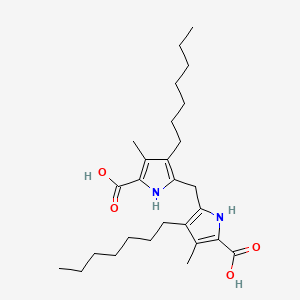
![1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12606992.png)
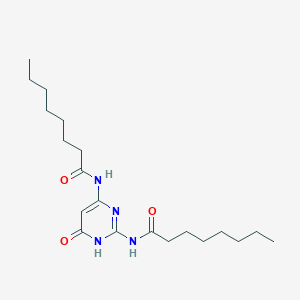
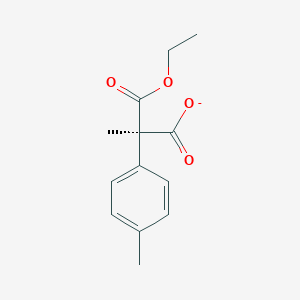
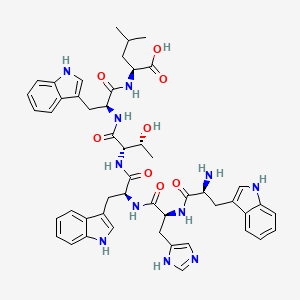
![Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12607021.png)
![({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12607025.png)
![N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine](/img/structure/B12607031.png)
![1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine](/img/structure/B12607037.png)
![[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile](/img/structure/B12607038.png)

